molecular formula C8H14O4 B1652596 2-Isopropyl-malonic acid monoethyl ester CAS No. 15112-52-4

2-Isopropyl-malonic acid monoethyl ester

Cat. No.: B1652596
CAS No.: 15112-52-4
M. Wt: 174.19 g/mol
InChI Key: HIAMVOUYSXARIQ-UHFFFAOYSA-N
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Description

2-Isopropyl-malonic acid monoethyl ester is an organic compound that belongs to the class of malonic acid esters. These esters are widely used in organic synthesis due to their versatility in forming carbon-carbon bonds. The compound is characterized by the presence of an isopropyl group attached to the malonic acid backbone, with one of the carboxyl groups esterified with ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-malonic acid monoethyl ester typically involves the alkylation of diethyl malonate with isopropyl bromide. The reaction is carried out in the presence of a strong base such as sodium ethoxide, which deprotonates the diethyl malonate to form an enolate. This enolate then undergoes nucleophilic substitution with isopropyl bromide to yield the desired product. The reaction conditions generally include:

    Base: Sodium ethoxide

    Solvent: Ethanol

    Temperature: Room temperature to reflux

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-malonic acid monoethyl ester undergoes several types of chemical reactions, including:

    Alkylation: The compound can be further alkylated at the alpha position using various alkyl halides.

    Hydrolysis: Acidic or basic hydrolysis of the ester group yields the corresponding carboxylic acid.

    Decarboxylation: Heating the compound in the presence of a strong acid leads to the loss of carbon dioxide, forming a substituted acetic acid.

Common Reagents and Conditions

    Alkylation: Alkyl halides, sodium ethoxide, ethanol

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water

    Decarboxylation: Strong acids like sulfuric acid, heat

Major Products Formed

    Alkylation: Substituted malonic esters

    Hydrolysis: 2-Isopropyl-malonic acid

    Decarboxylation: Isopropyl acetic acid

Scientific Research Applications

2-Isopropyl-malonic acid monoethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions involving malonic acid derivatives.

    Medicine: Investigated for its potential use in the synthesis of bioactive compounds with therapeutic properties.

    Industry: Utilized in the production of polymers and resins due to its ability to form stable carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 2-Isopropyl-malonic acid monoethyl ester involves the formation of enolate intermediates, which can undergo various nucleophilic substitution reactions. The molecular targets and pathways include:

    Enolate Formation: Deprotonation of the ester group to form an enolate ion.

    Nucleophilic Substitution: The enolate ion acts as a nucleophile, attacking electrophilic centers in alkyl halides or other reagents.

    Decarboxylation: The ester group can be hydrolyzed and subsequently decarboxylated to form carboxylic acids.

Comparison with Similar Compounds

2-Isopropyl-malonic acid monoethyl ester can be compared with other malonic acid derivatives such as:

    Diethyl malonate: Lacks the isopropyl group, making it less sterically hindered and more reactive in certain alkylation reactions.

    Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups, leading to different solubility and reactivity profiles.

    Meldrum’s acid: A cyclic malonic acid derivative with unique reactivity due to its strained ring structure.

The uniqueness of this compound lies in its isopropyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

2-ethoxycarbonyl-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-4-12-8(11)6(5(2)3)7(9)10/h5-6H,4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAMVOUYSXARIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303258
Record name 2-Isopropyl-malonic acid monoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15112-52-4
Record name NSC157563
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157563
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Isopropyl-malonic acid monoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(ethyl carboxy)-3-methylbutanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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